1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 127717-75-3
VCID: VC8163947
InChI: InChI=1S/C13H13NO2/c1-10-3-4-12(9-15)14(10)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3
SMILES: CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

CAS No.: 127717-75-3

Cat. No.: VC8163947

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde - 127717-75-3

Specification

CAS No. 127717-75-3
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name 1-(4-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C13H13NO2/c1-10-3-4-12(9-15)14(10)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3
Standard InChI Key DAALIUNWQOKDIJ-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O
Canonical SMILES CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name 1-(4-methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde reflects its substitution pattern:

  • A 4-methoxyphenyl group (C₆H₄OCH₃) at position 1 of the pyrrole ring.

  • A methyl group (-CH₃) at position 5.

  • A carbaldehyde (-CHO) at position 2.

The molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol.

Structural Features

The pyrrole ring’s aromaticity is modified by electron-donating groups (methoxy and methyl) and an electron-withdrawing aldehyde. This combination creates a polarized electronic environment, influencing reactivity in subsequent transformations such as nucleophilic additions or cyclizations .

Synthesis and Optimization

Vilsmeier-Haack Formylation

The aldehyde group is typically introduced via the Vilsmeier-Haack reaction, a cornerstone method for formylating aromatic systems. For analogous pyrrole derivatives, this involves:

  • Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Conditions:

    • Dropwise addition of POCl₃ to DMF at 0–5°C to generate the Vilsmeier reagent.

    • Reaction with the pyrrole precursor at 80–90°C under reflux.

    • Neutralization with aqueous sodium bicarbonate post-reaction .

Yield Optimization:

  • Microwave-assisted synthesis improves yields (85–90%) compared to traditional thermal methods (65–70%) by reducing side reactions .

Retrosynthetic Analysis

A feasible retrosynthetic pathway involves:

  • Disconnection of the aldehyde group: Reveals a pyrrole precursor with positions available for methoxyphenyl and methyl substitutions.

  • Friedel-Crafts alkylation: To introduce the 4-methoxyphenyl group using a Lewis acid catalyst (e.g., AlCl₃).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key spectral features for analogous compounds include:

NucleusChemical Shift (δ, ppm)Assignment
¹H9.8–10.2Aldehyde proton (singlet)
¹H6.8–7.2Aromatic protons (doublet, J = 8.5 Hz)
¹H2.2–2.5Methyl groups (singlet)
¹³C190–195Aldehyde carbon

Example: In 1-(4-fluorophenyl)pyrrole-2-carbaldehyde, the aldehyde proton resonates at δ 10.1 ppm, while methyl groups appear at δ 2.4 ppm.

Infrared Spectroscopy (IR)

  • Aldehyde C=O stretch: Strong absorption near 1,680–1,720 cm⁻¹.

  • Aromatic C-H stretch: Bands at 3,050–3,100 cm⁻¹.

Biological Activities of Pyrrole Carbaldehydes

Antimicrobial Properties

Pyrrole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For example:

  • Minimum Inhibitory Concentration (MIC): As low as 8 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE).

Computational Insights

Density Functional Theory (DFT) Studies

  • Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, suitable for electrophilic substitutions.

  • Electrostatic Potential Maps: Highlight nucleophilic sites at the aldehyde carbon and pyrrole β-positions .

Stability and Solubility

Stability Profile

  • Thermal Stability: Decomposition onset at 180°C under nitrogen atmosphere.

  • Photostability: Stable under ambient light when stored in amber glass.

Solubility Challenges

  • Hydrophobicity: Limited aqueous solubility (logP ≈ 2.8) necessitates formulation with co-solvents (e.g., DMSO).

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antitubercular agents: Modifications at the pyrrole 3-position enhance activity against Mycobacterium tuberculosis .

  • Antidiabetic candidates: Aldehyde derivatives act as PPAR-γ agonists, improving insulin sensitivity.

Materials Science

  • Conjugated polymers: Pyrrole-carbaldehyde monomers enable synthesis of electroactive materials for organic electronics .

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